cis-4-Propylpyrrolidin-3-ol;hydrochloride
Description
cis-4-Propylpyrrolidin-3-ol hydrochloride is a pyrrolidine derivative featuring a hydroxyl group at position 3 and a propyl substituent at position 4 in a cis-configuration. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.
Structure
2D Structure
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(3R,4R)-4-propylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-3-6-4-8-5-7(6)9;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 |
InChI Key |
FECIVVIUQJHLRT-HHQFNNIRSA-N |
Isomeric SMILES |
CCC[C@@H]1CNC[C@@H]1O.Cl |
Canonical SMILES |
CCCC1CNCC1O.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of cis-4-Propylpyrrolidin-3-ol hydrochloride and its analogs from the provided evidence:
Key Observations:
Alkyl Chain Length: The propyl group in cis-4-Propylpyrrolidin-3-ol hydrochloride confers greater lipophilicity compared to the methyl analog (C₅H₁₂ClNO) . This may reduce aqueous solubility but improve membrane permeability in biological systems. Shorter alkyl chains (e.g., methyl) likely enhance solubility in polar solvents, as seen in related pyrrolidine derivatives.
Ring Size :
Pharmacological Implications
- Neurological Targets : Piperidine and pyrrolidine derivatives are common in neuromodulatory agents (e.g., dopamine receptor ligands). The propyl chain may enhance blood-brain barrier penetration.
- Enzyme Inhibition : Hydroxyl and fluorine substituents in analogs (e.g., cis-3-Fluoro-4-methoxypyrrolidine hydrochloride ) are associated with enzyme inhibition via hydrogen bonding .
Q & A
Q. What synthetic routes are available for cis-4-Propylpyrrolidin-3-ol hydrochloride, and what are their limitations?
- Methodological Answer : Common methods include reductive amination of ketones with propylamine derivatives or cyclization of amino alcohols. For example, analogous compounds like cis-4-Methylpyrrolidin-3-ol hydrochloride are synthesized via Pd-catalyzed coupling or enantioselective hydrogenation . Limitations include low yields in stereoselective steps and byproduct formation during salt precipitation. Optimize reaction conditions (e.g., temperature, solvent polarity) using factorial design principles .
Q. How does the hydrochloride salt form influence solubility and stability in biological assays?
- Methodological Answer : The hydrochloride salt increases aqueous solubility by forming ion-dipole interactions with water, making it suitable for in vitro studies (e.g., receptor-binding assays). Stability tests under varying pH (e.g., 4–8) and temperature (4°C vs. 25°C) are recommended. Compare with freebase analogs to quantify solubility differences via HPLC .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of cis-4-Propylpyrrolidin-3-ol hydrochloride while maintaining stereochemical purity?
- Methodological Answer : Employ chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective synthesis. Monitor reaction progress with chiral HPLC to detect racemization. For scale-up, use kinetic analysis (e.g., Arrhenius plots) to identify rate-limiting steps. A study on pyrrolidine derivatives achieved >95% enantiomeric excess (ee) by controlling hydrogen pressure and catalyst loading .
Q. What analytical techniques are most suitable for characterizing the compound’s chiral centers and salt stoichiometry?
- Methodological Answer :
- Chiral Purity : Use polarimetry coupled with chiral stationary-phase HPLC (e.g., Chiralpak® AD-H column).
- Salt Stoichiometry : Perform elemental analysis (C, H, N, Cl) or ion chromatography to confirm 1:1 HCl ratio.
- Structural Confirmation : X-ray diffraction or NOESY NMR to resolve cis vs. trans configurations .
Q. How can contradictions in biological activity data between cis-4-Propylpyrrolidin-3-ol hydrochloride and its analogs be resolved?
- Methodological Answer : Conduct comparative binding assays (e.g., radioligand displacement) using purified receptors (e.g., GPCRs). For example, cis-4-Methylpyrrolidin-3-ol hydrochloride showed 10-fold higher affinity for α2-adrenergic receptors than its trans isomer . Use molecular docking simulations to correlate substituent positioning with binding energy differences.
Q. What strategies improve metabolic stability of pyrrolidine derivatives like cis-4-Propylpyrrolidin-3-ol hydrochloride?
- Methodological Answer : Introduce steric hindrance (e.g., bulkier substituents) or replace metabolically labile groups (e.g., hydroxyl → fluorine). Evaluate stability in liver microsome assays with LC-MS/MS quantification. A study on similar compounds improved half-life from 15 min to >2 hours via methyl group substitution .
Q. What is the compound’s role in enzyme inhibition studies, and how can researchers validate target specificity?
- Methodological Answer : Screen against enzyme panels (e.g., kinases, esterases) to identify off-target effects. For specificity, use CRISPR-edited cell lines lacking the target enzyme. A study on pyrrolidine-based inhibitors validated selectivity via IC50 comparisons and crystallographic binding mode analysis .
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